2-Methoxy-6-phenylpyridine
Overview
Description
2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: 2-Methoxy-6-phenylpyridine derivatives have been investigated for their corrosion inhibition properties in mild steel. Research demonstrates that these compounds can effectively inhibit corrosion when used in hydrochloric acid environments. This is attributed to their adsorption capabilities and the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2015).
Synthesis and Chemical Properties
- Synthesis and Sulfonation: The synthesis and sulfonation of 6-methoxy- and 6-hydroxy-2-phenyl-3-hydroxypyridines have been explored, providing insights into the chemical behavior of these compounds (Smirnov et al., 1971).
- Molecular Interactions: A study on the interaction of 2-methoxy-6-chloro-9-aminoacridine derivatives with DNA demonstrated sequence specificity and potential hydrogen bonding interactions, offering a glimpse into the molecular interactions of similar compounds (Gaugain et al., 1981).
Photophysical and Electrochemical Properties
- Platinum(II) Complexes: Research involving 2-phenylpyridine derivatives in the context of luminescent square-planar Platinum(II) complexes has been conducted, examining their emission properties and potential applications in materials science (Bevilacqua & Eisenberg, 1994).
- Ruthenium Complexes: Alkyne substituted ruthenium complexes containing 2,2':6',2''-terpyridine derivatives have been synthesized, revealing their photochemical and redox properties, and potential in photocatalysis (Davidson et al., 2015).
Biological and Medicinal Applications
- Anticancer Activity: Iridium(III) complexes with functionalized 2,2‘-bipyridines, including derivatives of 2-phenylpyridine, have been investigated for their binding affinity with DNA and proteins, revealing significant potential in anticancer applications. These compounds have shown moderate cytotoxicity towards various cancer cell lines, suggesting their utility in cancer treatment strategies (Mukhopadhyay et al., 2017).
Mechanism of Action
Target of Action
Related compounds such as 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
It is likely that it interacts with its targets through allosteric modulation, similar to its related compounds . Allosteric modulators can enhance or inhibit the activity of receptors by binding to a site different from the active site, thereby influencing the receptor’s response to its ligand .
Biochemical Pathways
Compounds targeting the m1 muscarinic acetylcholine receptors are known to influence several signaling pathways, including the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and beta-arrestin-2 recruitment .
Result of Action
Based on the action of related compounds, it can be inferred that the compound may influence the activity of the m1 muscarinic acetylcholine receptors, thereby potentially affecting cognitive functions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and efficacy of the compound .
properties
IUPAC Name |
2-methoxy-6-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFCYRHFIMVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466846 | |
Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35070-08-7 | |
Record name | 2-METHOXY-6-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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